2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Beschreibung

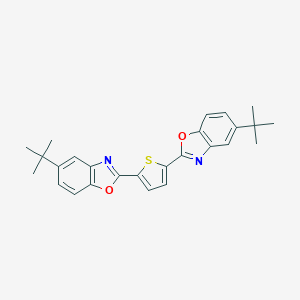

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXZBGVLNVRQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048205 | |

| Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BBOT | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7128-64-5, 52232-33-4 | |

| Record name | 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7128-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(tert-butyl benzoxazolyl) thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescent Brightener 362 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052232334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BBOT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 184 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7UR9129GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene chemical structure and properties

An In-Depth Technical Guide to 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT)

This guide provides a comprehensive technical overview of this compound (BBOT), a high-performance fluorescent compound. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical structure, physicochemical properties, synthesis, and critical applications of BBOT, grounded in scientific integrity and practical insights.

Introduction: Understanding BBOT

This compound, commonly abbreviated as BBOT, is a synthetic organic molecule renowned for its exceptional fluorescent properties. Structurally, it is a derivative of benzoxazole and thiophene, a combination that confers significant chemical stability and a strong ability to absorb ultraviolet (UV) light and re-emit it as visible blue light.[1] This phenomenon, known as fluorescence, makes BBOT a highly effective optical brightener and a valuable tool in various scientific and industrial applications.[2][3] Also known by trade names such as Uvitex OB and designated as Fluorescent Brightener 184, its primary function is to enhance the perceived whiteness and brightness of materials.[4][5] Its utility extends from the plastics and coatings industries to advanced applications in liquid scintillators and as a fluorescent probe in biological and materials research.[5][6]

Chemical Identity and Molecular Structure

The unique properties of BBOT are a direct result of its molecular architecture. The central thiophene ring is flanked by two 5-tert-butyl-benzoxazolyl groups. The tert-butyl groups enhance solubility in organic matrices and contribute to the molecule's stability.

Caption: Chemical Structure of BBOT.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

|---|---|

| CAS Number | 7128-64-5[7] |

| Molecular Formula | C₂₆H₂₆N₂O₂S[1][7] |

| Molecular Weight | 430.57 g/mol [1][7] |

| IUPAC Name | 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole][5] |

| Synonyms | Fluorescent Brightener 184, Uvitex OB, BBOT[4][5][8] |

| InChI Key | AIXZBGVLNVRQSS-UHFFFAOYSA-N[7] |

Physicochemical and Spectroscopic Properties

The utility of BBOT is defined by its physical and optical characteristics. It is a yellow-green crystalline powder with excellent stability.[2][4] Its high quantum yield and significant Stokes shift are central to its function as a fluorophore.[9]

Table 2: Physicochemical Properties of BBOT

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light yellow to green powder/crystals | [1][3] |

| Melting Point | 199-203 °C | [1][4] |

| Decomposition Temp. | > 220 °C | [2][4] |

| Solubility | Insoluble in water; Soluble in toluene, acetone, alkanes, mineral oils, and waxes. | [1][2][4][6] |

| Density | ~1.27 g/cm³ at 20 °C |[5] |

Table 3: Spectroscopic Profile of BBOT

| Spectroscopic Property | Wavelength/Value | Conditions | Source(s) |

|---|---|---|---|

| Max. Absorption (λmax) | 373-375 nm | In ethanol or dioxane | [2][4][10] |

| Max. Emission (λem) | 435-438 nm | In ethanol or cyclohexane | [5][10][11] |

| Stokes Shift | ~65 nm | - | [10][12] |

| Molar Extinction Coeff. (ε) | ≥47,000 | at ~373 nm in dioxane |

| Fluorescence Quantum Yield (Φfl) | ≥ 0.60 | In various solvents |[9] |

Synthesis Pathway and Protocol

The standard synthesis of BBOT is a robust and well-established process involving a condensation reaction.[1] This method provides a reliable route to high-purity BBOT suitable for demanding applications.

Synthesis Mechanism

The core reaction involves the condensation of thiophene-2,5-dicarboxylic acid with two equivalents of 5-tert-butyl-o-aminophenol.[1] The reaction is typically catalyzed by boric acid and carried out in a high-boiling solvent mixture, such as trichlorobenzene and toluene, to facilitate the removal of water via azeotropic distillation, which drives the reaction to completion.[1][3] The process proceeds through the formation of amide intermediates, followed by cyclodehydration to form the final benzoxazole rings.[1]

Caption: General workflow for the synthesis of BBOT.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a typical procedure for synthesizing BBOT.

-

Reactor Setup : In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus for water separation, combine trichlorobenzene and toluene in a 5:1 weight ratio to create the solvent mixture.[13]

-

Reactant Addition : To the solvent, add thiophene-2,5-dicarboxylic acid, 5-tert-butyl-o-aminophenol, and boric acid.[1] The molar ratio should be carefully controlled to ensure complete reaction.

-

Condensation : Begin heating the mixture with continuous stirring. The condensation reaction typically initiates at around 120°C.[1][13]

-

Dehydration : As the reaction proceeds, water is formed and is continuously removed from the reaction mixture by the Dean-Stark trap. This azeotropic removal is critical; its progress is monitored by the volume of water collected. The reaction temperature will gradually rise as water is removed, eventually reaching up to 230°C.[3] The completion of the reaction is indicated when water evolution ceases.

-

Crystallization : Once the reaction is complete, cool the mixture to below 30°C. The BBOT product, being poorly soluble in the solvent at low temperatures, will crystallize out of the solution.[3]

-

Isolation and Purification : The crystallized solid is isolated via filtration. The filter cake is then washed and can be further purified by recrystallization from a suitable solvent like xylene to yield the final high-purity product.[13]

Mechanism of Fluorescence

The primary application of BBOT as an optical brightener relies on its fluorescent properties. The process can be broken down into three key stages:

-

UV Absorption : The conjugated π-system of the BBOT molecule readily absorbs high-energy photons from the ultraviolet region of the electromagnetic spectrum (typically ~375 nm).[2][4]

-

Excited State : This absorption of energy promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), placing the molecule in an excited singlet state.

-

Fluorescent Emission : The molecule quickly relaxes from this excited state back to its ground state. In doing so, it releases the absorbed energy by emitting a photon. Due to vibrational relaxation and other non-radiative processes, the emitted photon has lower energy (a longer wavelength) than the absorbed photon, falling within the blue part of the visible spectrum (~435 nm).[11] This emitted blue light masks any inherent yellow cast in a material and adds to the overall reflected light, making the surface appear whiter and brighter.

Key Applications

BBOT's high fluorescence efficiency, stability, and compatibility with various materials have led to its widespread use.

Optical Brightener in Polymers and Textiles

This is the most common application of BBOT. It is incorporated into a wide range of thermoplastic resins, including PVC, polyethylene (PE), polypropylene (PP), and polystyrene (PS), to improve their visual appearance.[2][4][11] Similarly, it is used in the textile industry to enhance the whiteness of fabrics.[2]

Coatings, Paints, and Inks

In the formulation of coatings, paints, and printing inks, BBOT serves to improve brightness and color stability.[2][6] It provides a more vibrant and visually appealing finish by converting ambient UV light into visible blue light.

Scintillators for Radiation Detection

BBOT is used as a wavelength shifter in liquid and plastic scintillators.[5] In this role, it absorbs the primary light emitted by a scintillator solvent (excited by ionizing radiation) and re-emits it at a longer wavelength that is more efficiently detected by photomultiplier tubes.[14][15] This improves the overall efficiency and performance of the radiation detector.

Fluorescent Probes and Dopants

In scientific research, BBOT is studied for its potential as a fluorescent material in optoelectronic devices.[2][16] It has been successfully used as a high-concentration fluorescent dopant in thin nano-porous silica films, creating materials with uniform and bright blue fluorescence without molecular aggregation at certain concentrations.[2][16]

Safety and Handling

Proper handling of BBOT is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid direct contact with the skin and eyes.[2][17]

-

Ventilation : Handle BBOT in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust particles, mists, or vapors.[16][18]

-

Dust and Ignition Sources : Avoid the formation of dust clouds, as fine powders can be explosive. Keep the compound away from open flames, sparks, and other sources of ignition.[2][18] BBOT is a combustible solid.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] It is incompatible with strong oxidizing agents.[4][6]

-

Spill and Disposal : In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[17] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and highly effective fluorescent compound with significant industrial and scientific importance. Its robust chemical structure provides excellent stability, while its distinct spectroscopic properties make it an ideal optical brightener, a component in advanced scintillator technologies, and a promising material for optoelectronic research. Understanding its synthesis, mechanism, and safe handling protocols allows researchers and industry professionals to fully leverage its capabilities in developing next-generation materials and technologies.

References

-

LookChem. (2019, October 24). 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 2,5-bis-(5-tert-butyl-benzoxazol-2-yl)-thiophene (BBOT). Retrieved from [Link]

-

ACS Publications. (n.d.). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The Journal of Physical Chemistry B. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing this compound.

-

EAST CHEMSOURCES LIMITED. (n.d.). Optical Brightener OB/BBOT CAS 7128-64-5 With Good Price. Retrieved from [Link]

-

ChemBK. (2024, April 9). BBOT. Retrieved from [Link]

-

ResearchGate. (n.d.). Change in the fluorescence spectrum of BBOT. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Retrieved from [Link]

-

INFN. (n.d.). Organic scintillators for neutrons: production and characterization of detectors of interest for SPE. Retrieved from [Link]

-

DrugFuture. (n.d.). BBOT. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound - Other data available. Retrieved from [Link]

-

J inan Credit Chemical Co., Ltd. (n.d.). Top Quality Optical Brightener Ob-184 Bbot 184 for PVC ABS. Retrieved from [Link]

- Google Patents. (n.d.). US4267343A - Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds.

-

ResearchGate. (n.d.). Photoluminescence emission spectra of the BBOT-encapsulated silica.... Retrieved from [Link]

-

ResearchGate. (n.d.). Scintillation yield of PPO-BBOT samples in function of the PPO.... Retrieved from [Link]

Sources

- 1. Buy this compound | 7128-64-5 [smolecule.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound | 7128-64-5 [chemicalbook.com]

- 4. 2,5-Bis(5-tert-butyl-2-benzoxazolyl) thiophene: Uses as an Organic Brightener_Chemicalbook [chemicalbook.com]

- 5. BBOT [drugfuture.com]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Spectrum [BBOT] | AAT Bioquest [aatbio.com]

- 11. Optical Brightener OB/BBOT CAS 7128-64-5 With Good Price, CasNo.7128-64-5 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 12. Absorption [BBOT] | AAT Bioquest [aatbio.com]

- 13. CN102070627A - Method for preparing this compound - Google Patents [patents.google.com]

- 14. bo.infn.it [bo.infn.it]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [guidechem.com]

- 17. fishersci.com [fishersci.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Synthesis and Purification of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, commonly known as BBOT, is a fluorescent whitening agent with the chemical formula C₂₆H₂₆N₂O₂S.[1] It appears as a light yellow to green crystalline powder with a melting point ranging from 199°C to 205°C.[1][2] While insoluble in water, it exhibits solubility in various organic solvents such as acetone and toluene.[1][3] The compound's primary application lies in its ability to act as an optical brightener, absorbing ultraviolet (UV) light and re-emitting it in the visible blue spectrum. This property enhances the whiteness and brightness of materials.[1][3] Consequently, BBOT is widely utilized in the manufacturing of plastics, coatings, inks, and textiles.[4][5][6] In the realm of scientific research and drug development, its fluorescent properties are harnessed for applications such as detecting thin-film lubricants in electronic devices and as a fluorescent dopant in nanoporous silica films.[1][3][6] Notably, a clinical-stage biopharmaceutical company, BridgeBio Oncology Therapeutics, also goes by the ticker "BBOT"; however, this guide focuses solely on the chemical compound.[7][8]

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of this compound, offering field-proven insights and detailed methodologies for researchers and professionals in drug development and chemical synthesis.

Synthesis of this compound

The primary and most established method for synthesizing BBOT is through the condensation reaction of thiophene-2,5-dicarboxylic acid with 2-amino-4-tert-butylphenol.[1] This process is typically carried out in the presence of a dehydrating agent, such as boric acid, and in a high-boiling point solvent.[1]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Amide Formation: The initial step involves the formation of an amide intermediate through the reaction of the carboxylic acid groups of thiophene-2,5-dicarboxylic acid with the amino groups of 2-amino-4-tert-butylphenol.

-

Cyclodehydration: The subsequent step is an intramolecular cyclodehydration, where the amide intermediates undergo ring closure to form the benzoxazole rings, yielding the final BBOT product and water as a byproduct. The continuous removal of water is crucial to drive the reaction equilibrium towards the product.[1]

Sources

- 1. Buy this compound | 7128-64-5 [smolecule.com]

- 2. A14928.22 [thermofisher.com]

- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. This compound | 7128-64-5 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. bridgebio.com [bridgebio.com]

- 8. biospace.com [biospace.com]

An In-Depth Technical Guide to the Photophysical Properties of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, commonly known as BBOT, is a fluorescent organic compound with significant applications across various scientific and industrial domains. Its robust photophysical characteristics, including strong UV-Visible absorption and excellent fluorescence, make it a valuable tool in fields ranging from materials science to biomedical research. This technical guide provides a comprehensive overview of the core photophysical properties of BBOT, detailing its synthesis, spectral characteristics, and the experimental methodologies used for its characterization. The content is structured to offer both foundational knowledge and in-depth insights for researchers and professionals leveraging this versatile fluorophore.

Introduction to this compound (BBOT)

BBOT is a benzoxazole derivative with the chemical formula C₂₆H₂₆N₂O₂S and a molecular weight of approximately 430.57 g/mol .[1] It typically appears as a light yellow to green crystalline powder.[1][2] The molecule's structure, featuring a central thiophene ring flanked by two 5-tert-butyl-benzoxazolyl moieties, is responsible for its distinct photophysical behavior. This unique combination of a thiophene core with benzoxazole units enhances its efficacy as an optical brightener while ensuring stability in various applications.[1] BBOT exhibits excellent solubility in organic solvents like acetone and toluene but is insoluble in water.[1][3]

The primary application of BBOT is as an optical brightener, where it absorbs ultraviolet (UV) light and re-emits it in the visible blue region of the spectrum.[1][2] This property is exploited to enhance the whiteness and brightness of materials in industries such as plastics, coatings, and inks.[1][2][4] In the realm of scientific research, its strong fluorescence makes it suitable for photoluminescence studies, enabling researchers to probe the structure and properties of materials.[1][5] Furthermore, emerging research explores its potential in biomedical imaging and organic electronics.[1]

Caption: Molecular structure of this compound (BBOT).

Synthesis of BBOT

The primary and classical method for synthesizing BBOT involves the condensation reaction of thiophene-2,5-dicarboxylic acid with 5-tert-butyl-o-aminophenol.[1][6] This reaction is typically carried out in the presence of a dehydrating agent like boric acid and in high-boiling aromatic solvents such as trichlorobenzene, sometimes with toluene as a co-solvent to facilitate the azeotropic removal of water.[1] The process generally proceeds through the formation of amide intermediates, followed by cyclodehydration to form the benzoxazole rings.[1]

A generalized synthesis workflow can be outlined as follows:

-

Reaction Mixture Preparation: A mixture of trichlorobenzene and toluene is prepared.

-

Reactant Addition: Thiophene-2,5-dicarboxylic acid, 5-tert-butyl-o-aminophenol, and boric acid are added to the solvent mixture.

-

Condensation and Dehydration: The mixture is heated to around 120°C to initiate the condensation reaction.[1] Water produced during the reaction is continuously removed using a water separator to drive the reaction to completion.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to allow the product to crystallize. The crude product is then isolated by filtration and purified by recrystallization from a suitable solvent like xylene to yield the final this compound.[2]

Caption: General workflow for the synthesis of BBOT.

Photophysical Properties

The utility of BBOT in various applications stems from its distinct photophysical properties. These properties are a direct consequence of its molecular structure, which facilitates efficient absorption of UV radiation and subsequent emission of visible light.

Absorption and Emission Spectra

BBOT exhibits a strong absorption in the near-UV region. The absorption spectrum of BBOT is characterized by a significant peak, which is a key attribute for its function as an optical brightener.[1] The emission spectrum, on the other hand, is located in the blue region of the visible spectrum.

A study of BBOT in acetonitrile showed an absorption maximum (λ_abs) and a fluorescence emission maximum (λ_em).[7] Another source indicates an excitation peak at 373 nm and an emission peak at 438 nm, resulting in a Stokes' shift of 65 nm.[8] The Stokes' shift, which is the difference between the maximum absorption and emission wavelengths, is a crucial parameter for fluorescent molecules, as a larger shift minimizes self-absorption and enhances detection sensitivity.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λ_exc) | 373 | [8] |

| Emission Maximum (λ_em) | 438 | [8] |

| Stokes' Shift | 65 | [8] |

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence. While specific quantitative data for BBOT's quantum yield can vary depending on the solvent and measurement conditions, its widespread use as a fluorescent brightener suggests a high quantum efficiency.[1] The determination of the fluorescence quantum yield is a critical step in characterizing any fluorophore.[1]

Fluorescence Lifetime

Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts depending on the polarity of the solvent.[10] This effect arises from the differential solvation of the ground and excited states of the molecule.[11] Investigating the solvatochromic behavior of BBOT can provide valuable insights into its electronic structure and its interactions with the surrounding medium. A study on the spectroscopic behavior of BBOT in various solvents was conducted to understand these effects.[12]

Experimental Characterization

The characterization of the photophysical properties of BBOT involves a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light by BBOT as a function of wavelength. The resulting spectrum reveals the wavelengths at which the molecule absorbs light most strongly.

Protocol for UV-Vis Absorption Measurement:

-

Sample Preparation: Prepare a dilute solution of BBOT in a suitable, UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.

-

Measurement: Record the absorption spectrum of the BBOT solution over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar extinction coefficient (ε), if the concentration is known.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to measure the emission spectrum of BBOT.

Protocol for Fluorescence Emission Measurement:

-

Sample Preparation: Prepare a dilute solution of BBOT, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the absorption maximum (λ_max) determined from the UV-Vis spectrum.

-

Measurement: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 380-600 nm) to record the fluorescence emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λ_em).

Caption: Experimental workflow for characterizing the photophysical properties of BBOT.

Determination of Fluorescence Quantum Yield

The relative method is commonly used to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[13]

Protocol for Relative Quantum Yield Measurement:

-

Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region as BBOT (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Absorbance Measurement: Prepare a series of dilute solutions of both the BBOT sample and the standard in the same solvent. Measure their absorbance at the excitation wavelength, ensuring the values are below 0.1.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Integration and Calculation: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Fluorescence Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Protocol for TCSPC Measurement:

-

Sample Preparation: Prepare a deoxygenated, dilute solution of BBOT.

-

Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) with an excitation wavelength close to the absorption maximum of BBOT.

-

Data Acquisition: Excite the sample with the pulsed light source and detect the emitted single photons. The time difference between the excitation pulse and the detected photon is measured and histogrammed.

-

Data Analysis: The resulting histogram represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τ_F).

Applications in Research and Development

The well-defined photophysical properties of BBOT make it a versatile tool in various research and development applications:

-

Fluorescent Probes and Sensors: BBOT's sensitivity to its local environment can be exploited to develop fluorescent probes for sensing various analytes or physical parameters.[14]

-

Materials Science: It is used to characterize the microstructure and properties of polymers and other materials.[1][14] For instance, it has been used in photoluminescence experiments on doped silica films.[5]

-

Biomedical Imaging: The strong fluorescence of BBOT suggests its potential for use as a fluorescent label in biological imaging, although this application is still under investigation.[1]

-

Organic Electronics: Its charge transport properties are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1]

Conclusion

This compound is a robust and versatile fluorophore with a rich set of photophysical properties. Its strong UV absorption, high fluorescence efficiency, and environmental sensitivity make it an invaluable tool for both industrial applications and fundamental scientific research. A thorough understanding of its spectral characteristics and the experimental methodologies for their determination is crucial for leveraging its full potential in the development of new technologies and scientific discoveries.

References

-

The Journal of Physical Chemistry B. (n.d.). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Change in the fluorescence spectrum of BBOT (2.10⁻⁶ M) with.... Retrieved from [Link]

-

Taylor & Francis Online. (2022). 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

-

Nature. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Fluorescence Lifetime Measurements and Biological Imaging. Retrieved from [Link]

Sources

- 1. Buy this compound | 7128-64-5 [smolecule.com]

- 2. This compound | 7128-64-5 [chemicalbook.com]

- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [BBOT] | AAT Bioquest [aatbio.com]

- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvatochromism - Wikipedia [en.wikipedia.org]

- 11. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. jasco-global.com [jasco-global.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Fluorescence Quantum Yield of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT)

Introduction: The Significance of Fluorescence Quantum Yield in Modern Research

Fluorescence spectroscopy is a cornerstone of contemporary scientific investigation, with applications spanning from cellular imaging and drug discovery to materials science. Central to the utility of any fluorophore is its fluorescence quantum yield (Φf), a dimensionless parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is often a desirable characteristic, signifying a bright and sensitive fluorescent probe. This guide provides a comprehensive technical overview of the fluorescence quantum yield of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT), a widely utilized commercial fluorophore, and details the methodologies for its accurate determination.

Unveiling this compound (BBOT): A Profile

This compound, commonly known as BBOT, is a robust organic fluorophore characterized by a conjugated system comprising a central thiophene ring flanked by two 5-tert-butyl-benzoxazole moieties. This molecular architecture is responsible for its notable photophysical properties.

Figure 1: Chemical Structure of BBOT.

Primarily, BBOT is employed as a fluorescent whitening agent in various materials, including plastics, coatings, and inks.[1][2] Its function is to absorb ultraviolet (UV) light and re-emit it in the blue region of the visible spectrum, leading to a brighter, cleaner appearance of the material.

Photophysical Properties of BBOT: A Deep Dive

The utility of BBOT as a fluorophore is underpinned by its excellent photophysical characteristics. It exhibits strong absorption in the near-UV region and emits intense blue fluorescence.

Absorption and Emission Spectra

BBOT typically displays a maximum absorption wavelength (λabs) around 374 nm.[2] Upon excitation, it emits fluorescence with a maximum emission wavelength (λem) in the blue region of the spectrum.

Fluorescence Quantum Yield: The Core Metric

A key performance indicator for any fluorophore is its fluorescence quantum yield. BBOT is recognized for its high quantum efficiency. Comprehensive photophysical investigations have revealed that BBOT possesses an absolute fluorescence quantum yield (Φf) of 0.60 or greater.[1][3] A significant and highly advantageous characteristic of BBOT is that its high quantum yield is largely maintained across solvents of varying polarity and proticity, and even when incorporated into polymeric films.[3][4]

Table 1: Fluorescence Quantum Yield of BBOT

| Property | Value | Source(s) |

| Fluorescence Quantum Yield (Φf) | ≥ 0.60 | [1][3] |

| Solvent/Matrix Condition | High and stable across various polarities and in polymeric films | [3][4] |

This robustness to environmental changes makes BBOT a reliable fluorophore for a wide array of applications where solvent conditions may vary.

Deactivation Pathways: Understanding the Competition to Fluorescence

The fluorescence quantum yield is intrinsically linked to the competition between radiative (fluorescence) and non-radiative decay pathways from the singlet excited state. For BBOT, the primary competitive non-radiative pathway has been identified as intersystem crossing to the triplet state.[3][4] This process involves a spin-forbidden transition from the lowest excited singlet state (S1) to the lowest triplet state (T1). Deactivation of the singlet excited state via internal conversion has been found to be a negligible process for BBOT.[3]

Figure 2: Jablonski diagram illustrating the primary deactivation pathways for BBOT.

Methodologies for Determining the Fluorescence Quantum Yield of BBOT

The accurate determination of a fluorophore's quantum yield is critical for its characterization and application. Two primary methods are employed: the relative method and the absolute method.

The Relative Method: A Comparative Approach

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample of interest (BBOT) to that of a well-characterized fluorescence standard with a known quantum yield.

The relative fluorescence quantum yield (Φf,x) of an unknown sample (x) is calculated using the following equation:

Φf,x = Φf,std * (Ix / Istd) * (Astd / Ax) * (nx2 / nstd2)

Where:

-

Φf,std is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts x and std refer to the unknown sample and the standard, respectively.

Figure 3: Workflow for relative fluorescence quantum yield determination.

-

Selection of a Suitable Standard: For BBOT, which emits in the blue region, a suitable standard is Quinine Sulfate in 0.1 M H2SO4 (Φf ≈ 0.54). The standard should have absorption and emission spectra that overlap with those of BBOT to minimize instrumental artifacts.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both BBOT and the chosen standard in the same solvent. It is crucial that the absorbance of these solutions at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Prepare a solvent blank for background subtraction.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Record the absorbance at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions.

-

It is critical to use the same excitation wavelength, slit widths, and other instrumental parameters for both the standard and the BBOT solutions.

-

Measure the fluorescence spectrum of the solvent blank for background correction.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample and standard fluorescence spectra.

-

Integrate the area under the corrected fluorescence emission spectra for both the BBOT solutions and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the BBOT and the standard. The slope of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of BBOT using the equation provided in section 3.1.1, where the ratio of integrated intensities (I) and absorbances (A) can be replaced by the ratio of the slopes of the respective plots.

-

The Absolute Method: A Direct Measurement

The absolute method for determining fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.

An integrating sphere is a hollow spherical cavity with a highly reflective, diffuse inner coating. When a sample is placed inside and excited, the sphere collects nearly all of the emitted and scattered light, regardless of its spatial distribution. This allows for the direct measurement of the total fluorescence emission.

-

Instrumental Setup: The experiment is performed using a spectrofluorometer equipped with an integrating sphere accessory.

-

Measurement of the Excitation Profile (Scattered Light):

-

A solution of a non-fluorescent, scattering medium (e.g., a dilute suspension of colloidal silica) or simply the pure solvent is placed in the integrating sphere.

-

The instrument is scanned across the excitation wavelength, and the scattered light is measured. This provides a profile of the excitation lamp intensity.

-

-

Measurement of the Sample:

-

The BBOT solution is placed in the integrating sphere.

-

The emission spectrum is recorded over a broad wavelength range that includes both the scattered excitation light and the fluorescence emission.

-

-

Data Analysis:

-

The integrated intensity of the scattered excitation light from the sample measurement is compared to the integrated intensity from the scattering reference measurement. The difference corresponds to the number of photons absorbed by the sample.

-

The integrated intensity of the fluorescence emission peak corresponds to the number of photons emitted by the sample.

-

The absolute quantum yield is then calculated as the ratio of the integrated emission intensity to the number of absorbed photons, after correcting for the wavelength-dependent sensitivity of the detector.

-

Factors Influencing BBOT's Fluorescence Quantum Yield

While BBOT's quantum yield is notably stable, it is essential for researchers to be aware of factors that can potentially influence fluorescence measurements.

-

Solvent Purity: Impurities in the solvent can act as quenchers, leading to an artificially low measured quantum yield. High-purity, spectroscopic grade solvents are recommended.

-

Concentration: At high concentrations, aggregation of BBOT molecules can occur, which may alter its photophysical properties.[3] It is advisable to work with dilute solutions to avoid these effects.

-

pH: While BBOT itself is not highly sensitive to pH changes in its operational range, extreme pH values can potentially affect the chemical stability of the molecule.

-

Temperature: Temperature can influence non-radiative decay rates. For precise measurements, temperature control of the sample holder is recommended.

Conclusion: BBOT as a Reliable Fluorescent Tool

This compound is a highly efficient and robust fluorophore with a fluorescence quantum yield of 0.60 or greater. Its remarkable stability across a range of solvent conditions makes it an invaluable tool in diverse scientific and industrial applications. A thorough understanding of its photophysical properties and the methodologies for the accurate determination of its fluorescence quantum yield, as detailed in this guide, is paramount for its effective utilization in research and development. By following rigorous experimental protocols and being mindful of potential influencing factors, researchers can confidently employ BBOT as a bright and reliable fluorescent probe.

References

-

Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The Journal of Physical Chemistry B. [Link]

Sources

- 1. Buy this compound | 7128-64-5 [smolecule.com]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Absorption and Emission Spectra of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the spectral properties of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT), a versatile fluorophore with significant applications in various scientific and industrial fields. We will delve into the fundamental principles governing its absorption and emission of light, present detailed experimental protocols for spectral characterization, and discuss the interpretation of its unique photophysical behavior.

Introduction to this compound (BBOT)

This compound, commonly referred to as BBOT, is a highly efficient organic fluorescent compound. Its rigid, conjugated molecular structure, featuring a central thiophene ring flanked by two tert-butyl substituted benzoxazole moieties, is the basis for its remarkable photophysical properties.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

CAS Number: 7128-64-5[1]

-

Molecular Formula: C₂₆H₂₆N₂O₂S[2]

-

Molecular Weight: 430.57 g/mol [2]

BBOT is widely recognized for its strong absorption in the ultraviolet (UV) spectrum and intense blue fluorescence emission.[2][3] These characteristics make it an invaluable tool in various applications, including as a fluorescent whitening agent, a scintillator for radiation detection, and a fluorescent probe in biomedical research. The tert-butyl groups enhance its solubility in common organic solvents and its compatibility with polymeric matrices.

Diagram of the Chemical Structure of BBOT:

Caption: Chemical structure of this compound (BBOT).

Theoretical Framework: Understanding Absorption and Emission

The photophysical behavior of BBOT is governed by the principles of molecular electronic spectroscopy. When a molecule of BBOT absorbs a photon of light with the appropriate energy, an electron is promoted from its highest occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO). This process is known as electronic absorption.

Following excitation, the molecule is in an unstable, high-energy state. It can return to its ground state through several relaxation pathways. For a fluorescent molecule like BBOT, one of the primary relaxation pathways is fluorescence, which involves the emission of a photon. Due to energy loss through vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption and emission maxima is known as the Stokes shift.

Jablonski Diagram Illustrating Fluorescence:

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental Protocol: Measuring the Absorption and Emission Spectra of BBOT

This section provides a detailed, step-by-step methodology for the accurate measurement of the absorption and emission spectra of BBOT.

3.1. Materials and Instrumentation

-

Compound: this compound (BBOT), >99% purity

-

Solvents: Spectroscopic grade solvents (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, methanol, dimethylformamide)

-

Instrumentation:

-

UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600)

-

Fluorescence Spectrophotometer (e.g., PerkinElmer LS-55)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

3.2. Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of BBOT (e.g., 1 x 10⁻³ M) by accurately weighing the required amount of BBOT and dissolving it in a known volume of the chosen solvent. Sonication may be used to aid dissolution.

-

Working Solution Preparation: Prepare a series of working solutions (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) by serial dilution of the stock solution with the same solvent.

3.3. Absorption Spectroscopy (UV-Vis)

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and record a baseline spectrum across the desired wavelength range (e.g., 250-500 nm).

-

Sample Measurement: Rinse the cuvette with the BBOT working solution and then fill it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

3.4. Emission Spectroscopy (Fluorescence)

-

Instrument Setup: Turn on the fluorescence spectrophotometer and allow it to warm up. Set the excitation wavelength to the λmax determined from the absorption spectrum (typically around 373-375 nm for BBOT).[4]

-

Blank Measurement: Record a fluorescence spectrum of the pure solvent to identify any potential background signals or Raman scattering peaks.

-

Sample Measurement: Record the fluorescence emission spectrum of the BBOT working solution. The emission scan range should typically be from the excitation wavelength to a longer wavelength (e.g., 380-600 nm).

-

Data Analysis: Determine the wavelength of maximum emission (λem).

Experimental Workflow Diagram:

Caption: Workflow for measuring the absorption and emission spectra of BBOT.

Spectral Data and Analysis

The absorption and emission spectra of BBOT are influenced by the solvent environment due to solvatochromic effects.

4.1. Absorption Spectra

BBOT typically exhibits a strong absorption band in the near-UV region, with a maximum absorption wavelength (λmax) around 374 nm.[3] The exact position of this peak can shift slightly depending on the polarity of the solvent.

4.2. Emission Spectra

Upon excitation at its λmax, BBOT displays a strong fluorescence emission in the blue region of the visible spectrum. The emission maximum (λem) is typically observed around 438 nm, resulting in a significant Stokes shift of approximately 65 nm.[4]

4.3. Quantitative Spectral Data

The following table summarizes the absorption and emission maxima of BBOT in various solvents, as reported in the literature.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |

| Cyclohexane | 371 | 418 | 47 | [1] |

| Toluene | 378 | 432 | 54 | [1] |

| Chloroform | 377 | 435 | 58 | [1] |

| Acetone | 373 | 436 | 63 | [1] |

| Ethanol | 372 | 437 | 65 | [1] |

| Methanol | 370 | 438 | 68 | [1] |

| DMF | 378 | 445 | 67 | [1] |

4.4. Quantum Yield

BBOT is known to have a high fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. Studies have reported quantum yields of ≥ 0.60 for BBOT, indicating that a significant fraction of the absorbed photons are re-emitted as fluorescence.[5] The quantum yield can be determined either by an absolute method using an integrating sphere or by a relative method using a standard fluorophore with a known quantum yield.[6][7]

Interpretation and Influencing Factors

The spectral characteristics of BBOT are a direct consequence of its molecular structure and its interaction with the surrounding environment.

-

Molecular Structure: The extended π-conjugated system of BBOT is responsible for its strong absorption and emission in the visible region. The rigid structure minimizes non-radiative decay pathways, contributing to its high fluorescence quantum yield.

-

Solvatochromism: The observed shifts in the absorption and emission maxima in different solvents (solvatochromism) indicate a change in the dipole moment of BBOT upon electronic excitation. The larger Stokes shift in more polar solvents suggests a greater stabilization of the excited state in these environments.

-

Concentration Effects: At higher concentrations, aggregation of BBOT molecules can occur, leading to changes in the absorption and emission spectra and potentially quenching of the fluorescence.

Applications in Research and Drug Development

The excellent photophysical properties of BBOT make it a valuable tool for researchers, scientists, and drug development professionals.

-

Fluorescent Probes: BBOT and its derivatives can be used to develop fluorescent probes for sensing and imaging in biological systems. Its sensitivity to the local environment can be exploited to monitor changes in polarity or viscosity.

-

Scintillation Counting: BBOT is widely used as a wavelength shifter in liquid scintillation cocktails for the detection of low-energy beta particles, a technique commonly employed in drug metabolism and pharmacokinetic studies.

-

Material Science: In the field of materials science, BBOT is incorporated into polymers to act as an optical brightener and to study polymer morphology and dynamics.

-

Assay Development: The strong and stable fluorescence of BBOT makes it a suitable label for various bioassays, including immunoassays and nucleic acid detection.

Conclusion

This compound is a robust and highly fluorescent molecule with well-defined absorption and emission properties. Its strong UV absorption, intense blue emission, and high quantum yield make it a versatile tool for a wide range of scientific applications. A thorough understanding of its spectral behavior and the factors that influence it is crucial for its effective utilization in research and development.

References

-

El-Daly, S. A., et al. (2022). 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations. Journal of Fluorescence, 32(5), 1883-1895. [Link]

-

ResearchGate. (2022). (PDF) 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations. [Link]

-

BridgeBio Oncology Therapeutics. (n.d.). About. [Link]

-

Metaphase. (2023, November 3). This compound: properties, applications and safety. [Link]

-

BridgeBio. (2024, May 2). BridgeBio launches BridgeBio Oncology Therapeutics (BBOT) with $200M of private external capital to accelerate the development of its novel precision oncology pipeline. [Link]

-

Seeking Alpha. (2025, December 12). BridgeBio Oncology Therapeutics: Promising KRAS Drug Developer, In My View (BBOT). [Link]

-

Business Wire. (2025, January 9). BridgeBio Oncology Therapeutics (BBOT) Granted U.S. FDA Fast Track Designation for BBO-8520 for KRASG12C-Mutated Metastatic Non-Small Cell Lung Cancer. [Link]

-

University of the West Indies at St. Augustine. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. [Link]

-

ACS Publications. (n.d.). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. [Link]

-

NIST. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. [Link]

-

ResearchGate. (n.d.). Spectroscopic Technique: Fluorescence and Ultraviolet-Visible (UV-Vis) Spectroscopies | Request PDF. [Link]

-

Biocompare. (2023, March 16). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]

-

Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

-

NIH. (n.d.). Fluorescence Quantum Yield Measurements. [Link]

-

NIST. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 7128-64-5 [smolecule.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Spectrum [BBOT] | AAT Bioquest [aatbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jasco-global.com [jasco-global.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. bridgebiooncology.com [bridgebiooncology.com]

- 9. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]

- 10. bridgebio.com [bridgebio.com]

- 11. seekingalpha.com [seekingalpha.com]

- 12. BridgeBio Oncology Therapeutics (BBOT) Granted U.S. FDA Fast Track Designation for BBO-8520 for KRASG12C-Mutated Metastatic Non-Small Cell Lung Cancer [businesswire.com]

An In-depth Technical Guide to the Solubility of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, a widely used fluorescent whitening agent also known as Uvitex OB. Aimed at researchers, scientists, and professionals in drug development and material science, this document delves into the solubility profile of this compound across a range of organic solvents, the underlying physicochemical principles governing its solubility, and a detailed protocol for its experimental determination.

Introduction to this compound (Uvitex OB)

This compound is a complex organic molecule primarily utilized as an optical brightener in plastics, textiles, coatings, and printing inks.[1][2] Its ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum makes it highly effective at masking yellowness and enhancing the whiteness of materials.[3][4] A thorough understanding of its solubility is paramount for its effective formulation and application in various industrial processes.

Key Physicochemical Properties:

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| CAS Number | 7128-64-5 | [5] |

| Molecular Formula | C₂₆H₂₆N₂O₂S | [6] |

| Molecular Weight | 430.57 g/mol | [6] |

| Appearance | Light yellow to greenish crystalline powder | [6][7] |

| Melting Point | 199-203 °C | [6] |

The molecular structure of Uvitex OB, characterized by a central thiophene ring flanked by two bulky tert-butyl benzoxazolyl groups, is largely non-polar. This inherent molecular architecture is the primary determinant of its solubility characteristics.

Solubility Profile of Uvitex OB

The solubility of a compound is a critical parameter that dictates its utility in various applications. For Uvitex OB, its dissolution in a suitable solvent is the first step in achieving a uniform dispersion within a polymer matrix or a coating formulation.

Qualitative Solubility

Uvitex OB is generally characterized by its good solubility in many common organic solvents and its insolubility in water.[2][7] It readily dissolves in alkanes, fats, mineral oils, and waxes.[1] This behavior is consistent with the "like dissolves like" principle, where non-polar solutes exhibit higher solubility in non-polar solvents.

Quantitative Solubility Data

A more precise understanding of its solubility is provided by quantitative data. The following table summarizes the solubility of Uvitex OB in various organic solvents at 20°C.

| Solvent | Chemical Class | Solubility ( g/100 g solution) @ 20°C | Reference |

| Chloroform | Halogenated Alkane | 14 | [8] |

| Xylene | Aromatic Hydrocarbon | 5 | [8] |

| Dioxane | Ether | 2 | [8] |

| Methyl Ethyl Ketone | Ketone | 1.3 | [8] |

| Dimethylformamide | Amide | 0.8 | [8] |

| Tricresylphosphate | Phosphate Ester | 0.8 | [8] |

| Acetone | Ketone | 0.5 | [8] |

| n-Hexane | Alkane | 0.2 | [8] |

| Methanol | Alcohol | <0.1 | [8] |

Factors Influencing Solubility

The solubility of Uvitex OB is governed by a combination of factors, primarily the interplay between its molecular structure and the properties of the solvent.

-

Solvent Polarity: As a largely non-polar molecule, Uvitex OB exhibits greater solubility in non-polar and moderately polar solvents. The extensive aromatic and aliphatic hydrocarbon portions of the molecule facilitate favorable van der Waals interactions with non-polar solvent molecules. In highly polar solvents like methanol, the energy required to overcome the strong intermolecular hydrogen bonding between solvent molecules is not sufficiently compensated by the weak interactions with the non-polar Uvitex OB molecule, resulting in poor solubility.[9] The high solubility in chloroform can be attributed to the ability of chloroform to form weak hydrogen bonds and its polarizability, which allows for effective interaction with the benzoxazole rings.

-

Molecular Structure and Intermolecular Forces: The large, rigid structure of Uvitex OB, with its fused ring systems, contributes to strong crystal lattice energy.[10] For dissolution to occur, the solvent-solute interactions must be strong enough to overcome these intermolecular forces within the solid state. The bulky tert-butyl groups, while contributing to the overall non-polar nature, can also sterically hinder close packing in the solid state, which may facilitate the dissolution process.

Experimental Determination of Solubility

The following protocol provides a standardized method for determining the solubility of Uvitex OB in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (Uvitex OB), analytical grade

-

Selected organic solvent, analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm, solvent-compatible)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Uvitex OB.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of Uvitex OB that is in excess of its expected solubility and place it into a vial.

-

Pipette a known volume of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath or on a magnetic stirrer with a controlled temperature environment.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Remove the vial from the shaker/stirrer and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

For complete removal of any suspended particles, filter the aliquot through a solvent-compatible 0.45 µm syringe filter.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for Uvitex OB.

-

Calculate the concentration of Uvitex OB in the diluted sample by comparing its absorbance to a pre-established calibration curve of known concentrations.

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of Uvitex OB in the specific solvent at the experimental temperature.

-

Practical Implications and Applications

The solubility of Uvitex OB has direct consequences for its application and performance:

-

Formulation Development: In the plastics industry, Uvitex OB is often incorporated into a polymer melt. Its solubility in molten polymers or in plasticizers is crucial for achieving a homogeneous distribution and maximizing its whitening effect. In coatings and inks, its solubility in the solvent system ensures a uniform application and prevents the formation of aggregates that could lead to surface defects.[4]

-

Processability: The choice of solvent for incorporating Uvitex OB can affect the viscosity and drying time of a formulation. A solvent in which Uvitex OB is highly soluble may allow for the preparation of more concentrated stock solutions, which can be beneficial for certain manufacturing processes.

-

Performance: The solubility of Uvitex OB can influence its photophysical properties. While highly soluble in many common solvents, its fluorescence quantum yield has been observed to be high regardless of solvent polarity.[11] However, aggregation at higher concentrations, which is related to its solubility limit, can lead to spectral changes.[11]

Conclusion

This compound is a versatile optical brightener whose effectiveness is intrinsically linked to its solubility in organic solvents. Its predominantly non-polar structure dictates its high solubility in a range of non-polar and moderately polar organic solvents and its insolubility in water. This guide has provided a detailed overview of its solubility profile, the factors governing it, and a robust experimental protocol for its determination. For researchers and formulation scientists, a thorough understanding of these principles is essential for optimizing the use of Uvitex OB in their specific applications.

References

-

The Journal of Physical Chemistry B. (2011). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. ACS Publications. Retrieved from [Link]

-

myChem. (n.d.). Uvitex® OB. Retrieved from [Link]

-

Blog. (2025). What is the solubility of OB For Coating in different solvents?. Retrieved from [Link]

-

Maa Durga Polychem Pvt. Ltd. (n.d.). Optical Brightener Manufacturers. Retrieved from [Link]

-

Thomasnet. (n.d.). Optical Brightener Benetex OB Uvitex OB Eastobrite OB. Retrieved from [Link]

-

ResearchGate. (2025). Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. Retrieved from [Link]

-

ChemBK. (2024). UVITEX OB. Retrieved from [Link]

-

ResearchGate. (2025). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Retrieved from [Link]

-

Dongguan Baoxu Chemical Technology Co., Ltd. (n.d.). Optical Brightener Uvitex OB TDS. Retrieved from [Link]

-

PubMed. (n.d.). Dependence of solute solubility parameters on solvent polarity. Retrieved from [Link]

Sources

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. maadurgapolychem.com [maadurgapolychem.com]

- 4. cdn.thomasnet.com [cdn.thomasnet.com]

- 5. chembk.com [chembk.com]

- 6. Buy this compound | 7128-64-5 [smolecule.com]

- 7. This compound | 7128-64-5 [chemicalbook.com]

- 8. additivesforpolymer.com [additivesforpolymer.com]

- 9. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (CAS 7128-64-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of the compound identified by CAS number 7128-64-5, scientifically known as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene. Commonly referred to in industrial applications as Fluorescent Brightener 184 or by trade names such as Uvitex® OB, this benzoxazole derivative possesses unique photophysical properties that make it a valuable tool in a multitude of scientific and industrial settings. This document will delve into its core chemical and physical characteristics, mechanism of action, synthesis, applications, and safety considerations, offering a holistic understanding for researchers and development professionals.

Chemical Identity and Structure

This compound is a complex organic molecule characterized by a central thiophene ring linked to two 5-tert-butyl-benzoxazole moieties. This distinct structure is the foundation of its notable fluorescent properties.

-

Chemical Name: this compound[1]

-

CAS Number: 7128-64-5[2]

-

Synonyms: Fluorescent Brightener 184, Optical Brightener OB, Uvitex OB, BBOT[2][6][7]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application and handling. It typically appears as a light yellow to greenish powder or crystalline solid.[3][8] Its thermal stability is a key attribute, with a high melting point and decomposition temperature.[7][9]

| Property | Value | Source |

| Appearance | Light yellow to green powder/crystals | [3][8] |

| Melting Point | 196-203 °C | [1][3][4][9] |

| Decomposition Temperature | > 220 °C | [7][9] |

| Density | ~1.185 - 1.272 g/cm³ | [1][2][10] |

| Water Solubility | Insoluble (0.01 g/100 mL) | [2][3][9] |

| Organic Solvent Solubility | Soluble in various organic solvents including acetone, toluene, and chloroform | [2][3][11] |

Mechanism of Action: The Phenomenon of Fluorescence

The primary utility of this compound lies in its photophysical properties, specifically its strong fluorescence.[3] The mechanism is rooted in the molecule's ability to absorb ultraviolet (UV) light and re-emit it as visible blue light.[12][13][14]

Upon absorbing photons from UV light, electrons within the conjugated π-system of the molecule are excited to a higher energy state. This excited state is unstable, and the electrons rapidly relax back to their ground state. The energy lost during this relaxation process is emitted as a photon of light with a longer wavelength, which falls within the blue region of the visible spectrum.[3] This emitted blue light masks any inherent yellowness of a material, resulting in a whiter and brighter appearance.[12]

Caption: Simplified workflow of the fluorescence mechanism.

The maximum absorption wavelength for this compound is approximately 374-375 nm, while its maximum fluorescence emission wavelength is around 434-435 nm.[9][15][16]

Synthesis Methodologies

The synthesis of this compound typically involves a condensation reaction.[3] A common and historically significant method is the reaction between thiophene-2,5-dicarboxylic acid and 5-tert-butyl-o-aminophenol.[3]

Classical Condensation Protocol:

This process is generally carried out in the presence of a dehydrating agent, such as boric acid, and in high-boiling point aromatic solvents like trichlorobenzene, often with toluene as a co-solvent to facilitate the removal of water.[3]

Step-by-Step Experimental Workflow:

-

Reaction Mixture Preparation: A reaction vessel is charged with a mixture of trichlorobenzene and toluene.

-

Reactant Addition: Thiophene-2,5-dicarboxylic acid, 5-tert-butyl-o-aminophenol, and boric acid are added to the solvent mixture.[3]

-